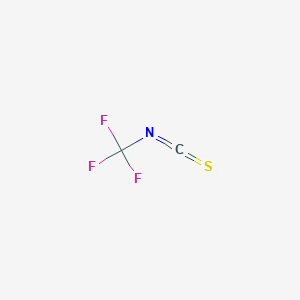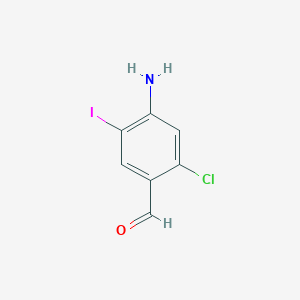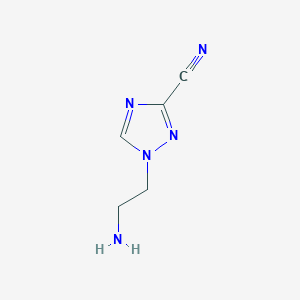
1-(1-Aminopropan-2-YL)-3-methylcyclohexan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Aminopropan-2-YL)-3-methylcyclohexan-1-OL is a chemical compound with a unique structure that includes an aminopropyl group attached to a cyclohexanol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Aminopropan-2-YL)-3-methylcyclohexan-1-OL can be achieved through several methods. One common approach involves the reaction of cyclohexanone with 1-aminopropan-2-ol under acidic conditions to form the desired product. The reaction typically requires a catalyst, such as hydrochloric acid, and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-(1-Aminopropan-2-YL)-3-methylcyclohexan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aminopropyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various alcohols or amines.
Scientific Research Applications
1-(1-Aminopropan-2-YL)-3-methylcyclohexan-1-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(1-Aminopropan-2-YL)-3-methylcyclohexan-1-OL involves its interaction with specific molecular targets. The aminopropyl group can bind to receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various physiological processes.
Comparison with Similar Compounds
Similar Compounds
2-Propanol, 1-amino-: This compound has a similar aminopropyl group but lacks the cyclohexanol ring.
Aminomethyl propanol: Another related compound with an aminopropyl group attached to a different carbon skeleton.
Uniqueness
1-(1-Aminopropan-2-YL)-3-methylcyclohexan-1-OL is unique due to its specific structure, which combines the properties of both cyclohexanol and aminopropyl groups. This combination allows it to interact with a wide range of molecular targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C10H21NO |
|---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
1-(1-aminopropan-2-yl)-3-methylcyclohexan-1-ol |
InChI |
InChI=1S/C10H21NO/c1-8-4-3-5-10(12,6-8)9(2)7-11/h8-9,12H,3-7,11H2,1-2H3 |
InChI Key |
WDDFPTIPUGLTSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)(C(C)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy]-4-oxobutanoic acid](/img/structure/B12101454.png)
![4-{[(4-Ethylphenyl)methyl]amino}butan-2-ol](/img/structure/B12101458.png)
![5-(2,2-dimethyl-1,3-dioxolan-4-yl)-5-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B12101459.png)


![1-(5-carboxypentyl)-2-[(E,3Z)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B12101473.png)
![3-amino-5-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B12101479.png)
![6-[2-[Di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoic acid](/img/structure/B12101480.png)


